molecular formula C6H3ClF2N2O2 B1313225 3-Chloro-2,4-difluoro-6-nitroaniline CAS No. 50408-94-1

3-Chloro-2,4-difluoro-6-nitroaniline

Cat. No.: B1313225
CAS No.: 50408-94-1
M. Wt: 208.55 g/mol
InChI Key: LXZZOYWXUAYAKR-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3ClF2N2O2. It is a derivative of aniline, characterized by the presence of chloro, difluoro, and nitro groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

3-Chloro-2,4-difluoro-6-nitroaniline has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 3-Chloro-2,4-difluoro-6-nitroaniline is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

The synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method involves the nitration of a suitable precursor, followed by reduction to form the corresponding amine. This amine is then subjected to diazotization and subsequent fluorination to introduce the difluoro groups . Industrial production methods often optimize these steps to achieve higher yields and purity while minimizing side reactions and environmental impact .

Chemical Reactions Analysis

3-Chloro-2,4-difluoro-6-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4-difluoro-6-nitroaniline involves its interaction with specific molecular targets. The presence of chloro, difluoro, and nitro groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Chloro-2,4-difluoro-6-nitroaniline can be compared with similar compounds such as:

Properties

IUPAC Name

3-chloro-2,4-difluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(11(12)13)6(10)5(4)9/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZZOYWXUAYAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443063
Record name 3-Chloro-2,4-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50408-94-1
Record name 3-Chloro-2,4-difluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.35 g (20.8 mmol) of 3-chloro-2,4-difluoro-6-nitro(trifluoroacetamido)benzene in 60 mL of 7% K2CO3 methanol/water (3:2) was stirred at 25° C. for 4 h. The solution was evaporated to remove the methanol. Solid was observed in the residue and it was filtered and washed by water, and dried to leave 301 mg of crystalline yellow solid, mp 96°-97° C. 1H NMR (CDCl3), 6.07 (mb, 2), 7.815 (dd, 1, J=1.92, 9.13). More solid was observed after the mother aqueous solution was allowed to stand at room temperature overnight. It was filtered and washed by water, and dried to leave yellow solid (1.01 g). More solid was crystallized from the mother solution. It was collected three more times to leave 2.48 g of a yellow solid. 1H NMR is identical with above, total yield 3.80 g (87%).
Name
3-chloro-2,4-difluoro-6-nitro(trifluoroacetamido)benzene
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
K2CO3 methanol water
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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